molecular formula C21H26Cl2O4 B1273415 Bisphenol A bis(3-chloro-2-hydroxypropyl) ether CAS No. 4809-35-2

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

Cat. No. B1273415
CAS RN: 4809-35-2
M. Wt: 413.3 g/mol
InChI Key: PTCFDJRJOGPUFE-UHFFFAOYSA-N
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Description

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, commonly referred to as BADGE·2HCl, is a derivative of bisphenol A diglycidyl ether (BADGE) that has undergone chlorohydroxylation. It is one of the substances that can migrate from food packaging materials into foodstuffs, and its presence is regulated by European legislation to not exceed certain limits due to potential toxicity concerns .

Synthesis Analysis

The synthesis of BADGE and its derivatives, including BADGE·2HCl, involves reactions with various agents such as water and hydrochloric acid. BADGE·2HCl can be synthesized through the chlorohydroxylation of BADGE, which is a reaction product of bisphenol A and epichlorohydrin . The synthesis process is critical as it determines the purity and yield of the final product, which in turn affects its behavior in applications such as food packaging .

Molecular Structure Analysis

The molecular structure of BADGE·2HCl includes bisphenol A as the core structure with glycidyl ether groups that have been modified by the addition of chlorine and hydroxyl groups. This modification alters the compound's reactivity and solubility, which are important factors in its interaction with other substances and its potential toxicity .

Chemical Reactions Analysis

BADGE·2HCl, along with other bisphenol derivatives, can undergo various chemical reactions, including hydrolysis and chlorination, especially when exposed to disinfectants like free chlorine and monochloramine in drinking water distribution systems. These reactions can lead to the formation of by-products with different properties, including altered estrogenic activity, which is a concern for endocrine disruption .

Physical and Chemical Properties Analysis

The physical and chemical properties of BADGE·2HCl, such as solubility, stability, and reactivity, are influenced by its molecular structure. These properties are crucial for understanding the behavior of BADGE·2HCl in different environments, including its migration into food from packaging materials and its potential toxicity to aquatic organisms. For instance, studies have shown that BADGE·2HCl can disrupt lipid homeostasis in zebrafish liver cells, indicating its lipotoxicity .

Relevant Case Studies

Several studies have focused on the determination and quantification of BADGE·2HCl in foodstuffs, utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection. These studies are essential for ensuring that the levels of BADGE·2HCl in food remain within the safe limits established by legislation . Additionally, the toxicity of BADGE·2HCl has been characterized using zebrafish liver cells as a model, providing insights into the compound's potential effects on aquatic life .

Scientific Research Applications

Food & Cosmetic Component Standards

  • Application : Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is used as an analytical standard in the analysis of food and cosmetic components .
  • Method : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are typically used for the analysis .
  • Results : The compound is used to ensure the quality and safety of food and cosmetic products. The exact results would depend on the specific product being analyzed .

Cancer Research

  • Application : This compound is used as a reference standard in cancer research .
  • Method : The exact method of application would depend on the specific experiment being conducted .
  • Results : The outcomes of these studies would vary greatly depending on the specific research question and experimental design .

Food Can Analysis

  • Application : It is used as an analytical reference standard for the quantification of the analyte in food cans .
  • Method : High performance chromatography-tandem mass spectrometry technique is used for the quantification .
  • Results : The results would provide information about the presence and quantity of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether in food cans .

Cleaning Products

  • Application : This compound is used in the formulation of cleaning products .
  • Method : The exact method of application would depend on the specific product formulation .
  • Results : The outcomes of these studies would vary greatly depending on the specific product formulation .

Personal Care Products

  • Application : Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is used in the formulation of personal care products .
  • Method : The exact method of application would depend on the specific product formulation .
  • Results : The outcomes of these studies would vary greatly depending on the specific product formulation .

Food and Beverages

  • Application : It is used as an analytical reference standard for the quantification of the analyte in food and beverages .
  • Method : High performance chromatography-tandem mass spectrometry technique is used for the quantification .
  • Results : The results would provide information about the presence and quantity of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether in food and beverages .

Analytical Reference Standard

  • Application : Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is used as an analytical reference standard for the quantification of the analyte in various materials .
  • Method : High performance chromatography-tandem mass spectrometry technique is used for the quantification .
  • Results : The results would provide information about the presence and quantity of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether in the analyzed materials .

Industrial Chemicals

  • Application : This compound is used in the formulation of various industrial chemicals .
  • Method : The exact method of application would depend on the specific product formulation .
  • Results : The outcomes of these studies would vary greatly depending on the specific product formulation .

Environmental Analysis

  • Application : It is used as an analytical reference standard for the quantification of the analyte in environmental samples .
  • Method : High performance chromatography-tandem mass spectrometry technique is used for the quantification .
  • Results : The results would provide information about the presence and quantity of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether in environmental samples .

Safety And Hazards

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether has hazard statements H315 - H319 - H335 . This means it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335).

Future Directions

Given the opposing responses reported for bisphenol A (BPA) in terms of induction of obesogenic effects and impaired lipid metabolism, the increasing use of bisphenol F (BPF), and the relatively low information available regarding the effects of bisphenol A bis(3-chloro-2-hydroxypropyl) ether in aquatic organisms, this work aims to use the zebrafish liver cell line (ZFL) as an alternative model to characterize the toxicity and the lipid metabolism disruptive potential of the selected compounds in fish .

properties

IUPAC Name

1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O4/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,24-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFDJRJOGPUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CCl)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963995
Record name 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

CAS RN

4809-35-2
Record name Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004809352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
A Marqueño, E Pérez-Albaladejo, ND Denslow… - Ecotoxicology and …, 2021 - Elsevier
Given the opposing responses reported for bisphenol A (BPA) in terms of induction of obesogenic effects and impaired lipid metabolism, the increasing use of bisphenol F (BPF), and …
Number of citations: 0 www.sciencedirect.com
H Gallart-Ayala, E Moyano, MT Galceran - Journal of Chromatography A, 2011 - Elsevier
In this work a fast liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method using a C18 Fused Core™ column, was developed for the simultaneous analysis …
Number of citations: 0 www.sciencedirect.com
X Zhao, X Fu, P Wang, J Li, X Hu - Se pu= Chinese Journal of …, 2012 - europepmc.org
An accurate quantitative determination and confirmative method for bisphenol diglycidyl ether residues, bisphenol A diglycidyl ether (BADGE), bisphenol F diglycidyl ether (BFDGE), …
Number of citations: 0 europepmc.org
J Lintschinger, W Rauter - European Food Research and Technology, 2000 - Springer
A new method for the simultaneous determination of bisphenol A-diglycidyl ether (BADGE), bisphenol F-diglycidyl ether (BFDGE) and their hydrolysis and chlorohydroxy derivatives in …
Number of citations: 0 link.springer.com
H Zhang, S Lin - Se pu= Chinese Journal of Chromatography, 2014 - europepmc.org
A solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) method was developed for the determination of eight …
Number of citations: 0 europepmc.org
H Zhang, M Xue, Y Lu, Z Dai… - Journal of separation …, 2010 - Wiley Online Library
A microwave‐assisted extraction (MAE) protocol and an efficient HPLC analysis method were first developed for the fast extraction and simultaneous determination of bisphenol F …
C Nerın, MR Philo, J Salafranca, L Castle - Journal of Chromatography A, 2002 - Elsevier
A fast screening method consisting of off-line solid-phase microextraction coupled to HPLC and fluorescence detection, suitable for the analysis of several bisphenol derivatives and …
Number of citations: 0 www.sciencedirect.com
H Zhang, M Xue, Y Zou, Z Dai, K Lin - Analytical and bioanalytical …, 2010 - Springer
An improved analytical method enabling rapid and accurate determination and identification of bisphenol F diglycidyl ether (novolac glycidyl ether 2-ring), novolac glycidyl ether 3-ring, …
Number of citations: 0 link.springer.com
R Yang, J Duan, H Li, Y Sun, B Shao, Y Niu - Environmental Pollution, 2022 - Elsevier
Bisphenol A diglycidyl ether (BADGE), bisphenol F diglycidyl ether (BFDGE), and their derivatives are frequently used in food packaging materials. Some toxicological studies have …
Number of citations: 0 www.sciencedirect.com
張美華, 李凰绮, 高雅敏, 周薰修 - 藥物食品檢驗局調查研究年報, 2007 - airitilibrary.com
丙二酚A(bisphenol A, BPA),丙二酚A二環氧甘油醚(bisphenol A diglycidyl ether, BADGE)及其衍生物,包括2種水合物丙二酚A二環氧甘油醚單水合物(bisphenol A(2,3-dihydroxypropyl)…
Number of citations: 0 www.airitilibrary.com

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